BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data Interpretation of 1-
Methylcyclobutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-methylcyclobutan-1-ol

Cat. No.: B3049299

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive interpretation of the spectroscopic
data for 1-methylcyclobutan-1-ol, a key building block in organic synthesis. This document
outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, supported by detailed experimental protocols and visual aids to
facilitate a deeper understanding of its structural characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 1-methylcyclobutan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Cyclobutyl C-H (a to -
~2.1-23 Multiplet 2H
OH)
) Cyclobutyl C-H (a to -
~1.8-2.0 Multiplet 2H
OH)
Cyclobutyl C-H (B to -
~15-17 Multiplet 2H Y Y ¢
OH)
1.45 Singlet 3H Methyl (CHs)
Variable (broad) Singlet 1H Hydroxyl (OH)

13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm Carbon Type Assignment
~70-75 Quaternary C-OH

~35-40 Secondary CHz (Cyclobutyl)
~25-30 Tertiary CH (Cyclobutyl)
~10-15 Primary CHs

Infrared (IR) Spectroscopy

Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
3600 - 3200 Strong, Broad O-H Stretch Alcohol
2980 - 2850 Strong C-H Stretch Alkane
~1450 Medium C-H Bend Alkane
~1190 Strong C-O Stretch Tertiary Alcohol
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Mass Spectrometry (MS)

m/z Relative Abundance Fragment lon

86 Moderate [M]* (Molecular lon)
71 High [M - CHs]*

58 High [M - C2Ha]*

43 Very High [CsH7]* or [CHsCOl*

Spectroscopic Interpretation and Structural
Elucidation

The spectroscopic data presented above provides a clear and consistent picture of the
molecular structure of 1-methylcyclobutan-1-ol.

NMR Spectroscopy Analysis

The *H NMR spectrum is characterized by a singlet for the methyl protons and a series of
multiplets for the cyclobutyl ring protons. The broad singlet for the hydroxyl proton is a classic
feature and its chemical shift can vary depending on concentration and solvent. The 33C NMR
spectrum shows four distinct signals, corresponding to the four unique carbon environments in
the molecule: the quaternary carbon attached to the hydroxyl group, the two non-equivalent
methylene carbons of the cyclobutane ring, and the methyl carbon.

Infrared Spectroscopy Analysis

The IR spectrum is dominated by a strong, broad absorption band in the region of 3600-3200
cm~1, which is characteristic of the O-H stretching vibration in an alcohol. The presence of
strong C-H stretching absorptions just below 3000 cm~1 confirms the aliphatic nature of the
molecule. A strong band around 1190 cm~! is indicative of the C-O stretching vibration of a
tertiary alcohol.

Mass Spectrometry Analysis

The electron ionization (El) mass spectrum of 1-methylcyclobutan-1-ol typically shows a
detectable molecular ion peak at m/z 86. The fragmentation pattern is consistent with the
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structure of a tertiary alcohol. Common fragmentation pathways include the loss of a methyl
group to form a stable tertiary carbocation at m/z 71, and the loss of ethene via a ring-opening
mechanism, leading to a prominent peak at m/z 58. The base peak is often observed at m/z 43,
which can be attributed to the isopropyl cation or the acetyl cation, formed through further
fragmentation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

Sample Preparation:

» Dissolve approximately 10-20 mg of 1-methylcyclobutan-1-ol in 0.6-0.8 mL of a deuterated
solvent (e.g., CDCIs3) in a standard 5 mm NMR tube.

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
o Cap the tube and gently invert to ensure thorough mixing.

IH NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans.

Spectral Width: 0-12 ppm.

13C NMR Acquisition:

e Spectrometer: 100 MHz or higher field NMR spectrometer.
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Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 scans, depending on sample concentration.

Spectral Width: 0-220 ppm.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy Protocol

Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent
such as isopropanol and allowing it to dry completely.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Place a small drop of neat 1-methylcyclobutan-1-ol directly onto the center of the ATR
crystal.

Acquire the sample spectrum.

Spectral Range: 4000-400 cm™1,

Resolution: 4 cmm—1.

Number of Scans: 16-32 scans.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation:
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o Prepare a dilute solution of 1-methylcyclobutan-1-ol (e.g., 1 mg/mL) in a volatile organic
solvent such as dichloromethane or ethyl acetate.

GC-MS Conditions:

e Gas Chromatograph: Standard GC system equipped with a capillary column (e.g., HP-5MS,
30 m x 0.25 mm x 0.25 pm).

« Injection Mode: Split or splitless injection, depending on the sample concentration.
e Injector Temperature: 250 °C.
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
e Oven Temperature Program:
o Initial temperature: 50 °C, hold for 2 minutes.
o Ramp: 10 °C/min to 200 °C.
o Hold at 200 °C for 5 minutes.
e Mass Spectrometer: Quadrupole or ion trap mass analyzer.
¢ lonization Mode: Electron lonization (El) at 70 eV.
e Mass Range: m/z 35-300.
e Scan Speed: 1-2 scans/second.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the logical connections between the spectroscopic data and
the molecular structure of 1-methylcyclobutan-1-ol.
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Workflow for Spectroscopic Analysis of 1-Methylcyclobutan-1-ol

Sample Preparation

1-Methylcyclobutan-1-ol

:

Dissolve in CDCI3 with TMS Neat Liquid Dilute in Dichloromethane

Data Acquisition

NMR Spectrometer

(tH and C) ATR-FTIR Spectrometer GC-MS System

Data Apalysis

Chemical Shifts, Multiplicities,
Integration

Absorption Frequencies
(Wavenumbers)

Mass-to-Charge Ratios (m/z),
Fragmentation Pattern

Structural Interpretation

Molecular Structure

Confirmed

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of 1-
methylcyclobutan-1-ol.
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Major Fragmentation Pathways of 1-Methylcyclobutan-1-ol in EI-MS
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Further Further
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[CsH7]* or [CH3COJ*
m/z = 43

Click to download full resolution via product page

Caption: Key fragmentation pathways of 1-methylcyclobutan-1-ol observed in Electron
lonization Mass Spectrometry.

1H and 3C NMR Spectral Correlations for 1-Methylcyclobutan-1-ol

C
CH2 CH2 O-H
CHs
Protons on C2/C3 ml Protons Hydroxyl Proton C-OH Carbon mMethyl Carbon
~1.5-2.3 ppm | Multiplets | 6H ~70-75 ppm Quaternary C
1.45 ppm | Singlet | 3H ~35-40 & ~25-30 ppm | Secondary & Tertiary C
variable | Broad Singlet | 1H ~10-15 ppm | Primary C
1H NMR 13C NMR
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Caption: Correlation of the molecular structure of 1-methylcyclobutan-1-ol with its
characteristic *H and *3C NMR signals.

» To cite this document: BenchChem. [Spectroscopic Data Interpretation of 1-
Methylcyclobutan-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3049299#1-methylcyclobutan-1-ol-spectroscopic-
data-interpretation-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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